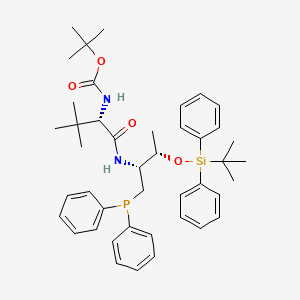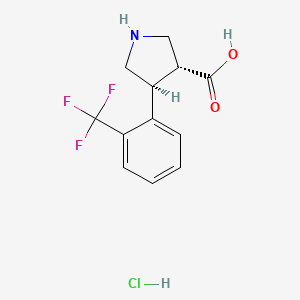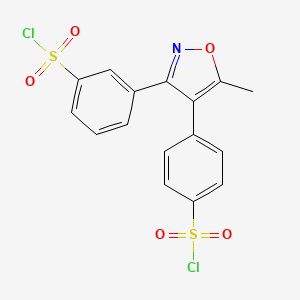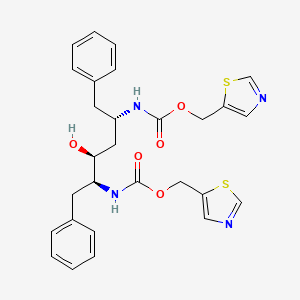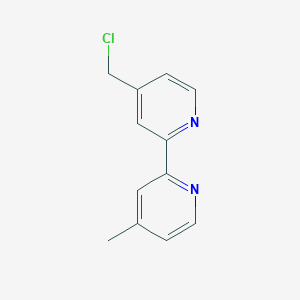![molecular formula C11H13N3O3S B1425271 ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate CAS No. 1221722-36-6](/img/structure/B1425271.png)
ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H13N3O3S. Detailed structural analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Some of these properties can be analyzed using techniques such as NMR, HPLC, LC-MS, UPLC & more .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine derivatives, including structures similar to ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate, are highlighted for their broad spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing significant antibacterial, antifungal, anti-cancer, antiviral, and antimicrobial properties, among others. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity, positioning these compounds as key candidates for therapeutic applications (Verma, Sinha, & Bansal, 2019).
Synthetic Strategies and Biological Activities of 3-Thioxo-1,2,4-Triazin-5-Ones
The research on sulfurbearing 1,2,4-triazin-5-one derivatives demonstrates their significant interest due to the wide array of applications in medicinal, pharmacological, and biological fields. These compounds serve as vital probes for drug development and bioactive systems, showing anticancer, anti-HIV, and antimicrobial activities. The synthetic strategies for these derivatives are diverse, with reactions tailored to enhance their biological efficacy and application potential (Makki, Abdel-Rahman, & Alharbi, 2019).
Therapeutic Potential of Triazine Derivatives
Triazines and their derivatives, including potentially ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate, exhibit vast biological and pharmacological potential, making them valuable for treating various pathological conditions such as cancer and infections. The development of commercial drugs containing triazines underscores the significant interest in these compounds, highlighting their therapeutic potential and the ongoing research efforts to explore new structural variations with enhanced bioactivities (Dubey et al., 2022).
Wirkmechanismus
Target of Action
The primary targets of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate are currently unknown. This compound is a derivative of the pyrrolopyrazine class, which has been shown to have antibacterial action effective against both gram-positive and gram-negative microorganisms .
Biochemical Pathways
The biochemical pathways affected by ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate As a derivative of the pyrrolopyrazine class, it may potentially affect pathways related to bacterial growth and proliferation .
Result of Action
The molecular and cellular effects of the action of ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate As a derivative of the pyrrolopyrazine class, it may potentially inhibit bacterial growth and proliferation .
Eigenschaften
IUPAC Name |
ethyl 6,8-dimethyl-1-oxo-4-sulfanylidene-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-4-17-10(16)7-5(2)8-9(15)12-13-11(18)14(8)6(7)3/h4H2,1-3H3,(H,12,15)(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVFXZJGIBYUMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C1C)C(=O)NNC2=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6,8-dimethyl-1-oxo-4-sulfanyl-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B1425192.png)
![Ethyl 5-(4-bromophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1425193.png)

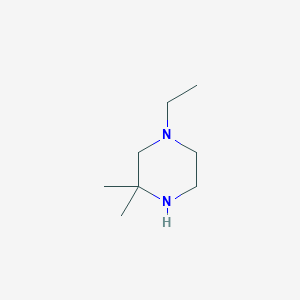

![Methyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B1425200.png)
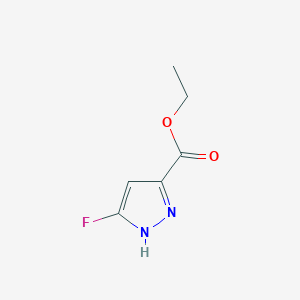
![4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1425202.png)
